(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Overview
Description
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral compound with a unique structure that includes a thioxothiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone typically involves the formation of the thioxothiazolidine ring followed by the introduction of the isopropyl and ethanone groups. Common synthetic routes may include:
Cyclization reactions: Formation of the thioxothiazolidine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the isopropyl group via substitution reactions.
Ketone formation: Introduction of the ethanone group through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the isopropyl group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidine ring structure.
Isopropyl derivatives: Compounds with similar isopropyl substituents.
Ketones: Compounds with similar ketone functional groups.
Uniqueness
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is unique due to its specific combination of functional groups and chiral nature, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMQPSVCPSMSG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471716 | |
Record name | 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101979-45-7 | |
Record name | 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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